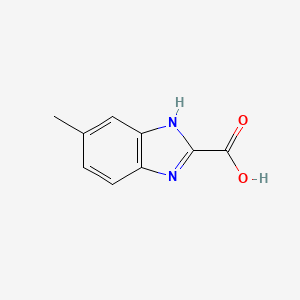

6-methyl-1H-benzimidazole-2-carboxylic acid

Overview

Description

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It is a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot process that involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular weight of 1H-benzimidazole-6-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis

The synthesis of benzimidazoles involves a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-6-carboxylic acid include a melting point of 176-180 °C . It is a solid substance that should be stored at 2-8°C .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 6-methyl-1H-benzimidazole-2-carboxylic acid, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Antitubercular Agents

Research has shown that certain benzimidazole derivatives can be synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This application is particularly relevant in the search for new treatments for tuberculosis, which remains a major global health challenge .

Anti-inflammatory and Analgesic Properties

The benzimidazole core is known to possess anti-inflammatory and analgesic properties. This makes derivatives like 6-methyl-1H-benzimidazole-2-carboxylic acid potential candidates for the development of new anti-inflammatory and pain-relief medications .

Anticancer Activity

Benzimidazole derivatives are being investigated for their potential use in cancer therapy. Their structure, which is similar to nucleotides found in the human body, allows them to interact with DNA and inhibit the growth of cancer cells .

Antiviral Applications

The structural versatility of benzimidazole compounds enables them to be used in the synthesis of antiviral agents. These compounds can be designed to interfere with viral replication processes, offering a pathway for the development of novel antiviral drugs .

Gastrointestinal Therapeutics

Compounds containing the benzimidazole moiety, such as omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders. They work by inhibiting the stomach’s acid production, providing relief from conditions like gastroesophageal reflux disease (GERD) .

CO2 Capture and Catalytic Conversion

Recent studies have investigated the use of benzimidazole-based materials for their promising CO2 capture and catalytic conversion properties. This application is crucial in the context of climate change and the need for sustainable environmental technologies .

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with various enzymes and proteins, modulating their activity .

Mode of Action

Benzimidazole derivatives are known to exert their effects through various mechanisms, such as dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, and acting as signal transduction inhibitors .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

The stability and efficacy of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 1H-indazole-6-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole is a promising pharmacophore with diverse biological and clinical applications . It is actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

properties

IUPAC Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363979 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

CAS RN |

99459-47-9 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

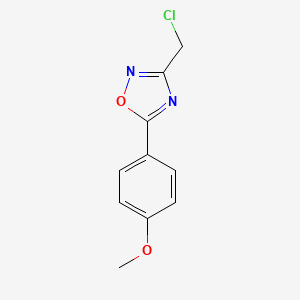

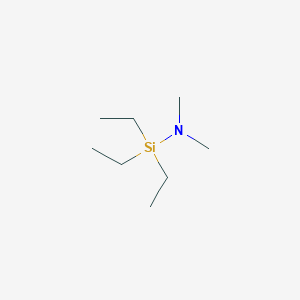

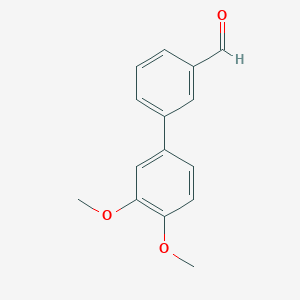

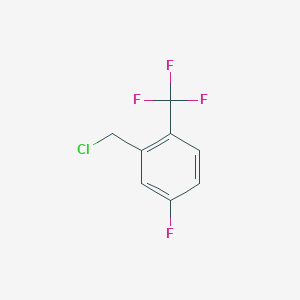

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

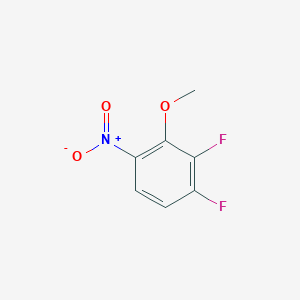

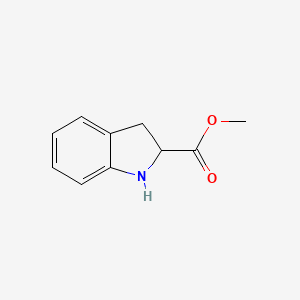

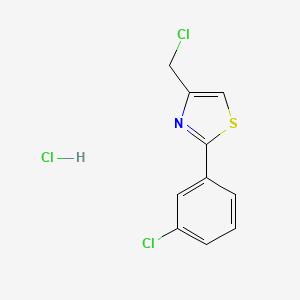

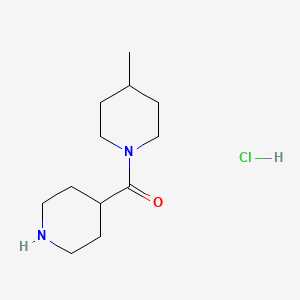

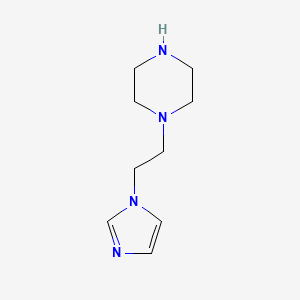

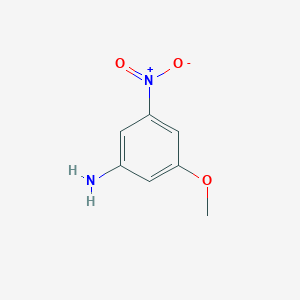

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.